molecular formula C25H27N3O4S B2438795 1-(indolin-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone CAS No. 878058-41-4

1-(indolin-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone

Cat. No.: B2438795
CAS No.: 878058-41-4
M. Wt: 465.57
InChI Key: YCACJWZEJFGWEB-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic compound featuring multiple functional groups, including indole, piperidine, and sulfonyl moieties. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole and piperidine rings can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed on the sulfonyl group to yield sulfonic acids.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, introducing various substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

  • Oxidation: Indole-3-carboxaldehyde and piperidine-2-one derivatives.

  • Reduction: Indole-3-sulfonic acid and piperidine derivatives.

  • Substitution: Piperidine derivatives with various alkyl or aryl groups.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound's interaction with biological targets, such as enzymes and receptors, can be studied to understand its potential as a therapeutic agent.

  • Medicine: Its biological activity may be explored for the development of new drugs, particularly in areas such as cancer treatment and neurology.

  • Industry: The compound's properties can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

  • Indole-3-carboxaldehyde: Similar in structure but lacks the piperidine and sulfonyl groups.

  • Piperidine-2-one: Similar piperidine core but different functional groups.

  • Indole-3-sulfonic acid: Similar indole core with a sulfonic acid group instead of the sulfonyl group.

Uniqueness: 1-(Indolin-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is unique due to its combination of indole, piperidine, and sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 1-(indolin-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a piperidine structure through a sulfonyl group. The synthesis typically involves multiple steps, starting from readily available precursors. Key steps include:

  • Formation of the Piperidine Moiety : Achieved by reacting piperidine derivatives with appropriate carbonyl compounds.
  • Indole Synthesis : Indole rings can be synthesized using Fischer indole synthesis or other cyclization methods.
  • Coupling Reactions : The final compound is formed through coupling reactions that link the indole and piperidine moieties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate the activity of certain receptors, leading to altered cellular signaling pathways.

Antiproliferative Properties

Research has shown that derivatives of indole compounds exhibit significant antiproliferative effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). For example, one study reported that synthesized analogs displayed IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)Reference
6mA4312.434
6kA4312.966
Standard5-FU23.44

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Various studies have indicated that indole derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Some studies have suggested that compounds with similar structures possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A recent study synthesized several indole-based compounds and tested their effects on cancer cell lines. Compound 6m was identified as particularly effective against A431 cells, showing an IC50 value nearly ten times lower than that of the standard reference drug . This indicates a promising therapeutic potential for further development.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of similar indole derivatives against various pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting their potential as antimicrobial agents .

Properties

IUPAC Name

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c29-24(26-13-6-1-7-14-26)17-27-16-23(20-9-3-5-11-22(20)27)33(31,32)18-25(30)28-15-12-19-8-2-4-10-21(19)28/h2-5,8-11,16H,1,6-7,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCACJWZEJFGWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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